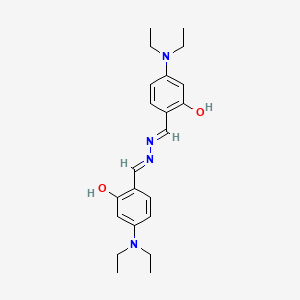

4-(Diethylamino)salicylaldehyde azine

CAS No.: 1312884-11-9

Cat. No.: VC15499926

Molecular Formula: C22H30N4O2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1312884-11-9 |

|---|---|

| Molecular Formula | C22H30N4O2 |

| Molecular Weight | 382.5 g/mol |

| IUPAC Name | 5-(diethylamino)-2-[(E)-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidenehydrazinylidene]methyl]phenol |

| Standard InChI | InChI=1S/C22H30N4O2/c1-5-25(6-2)19-11-9-17(21(27)13-19)15-23-24-16-18-10-12-20(14-22(18)28)26(7-3)8-4/h9-16,27-28H,5-8H2,1-4H3/b23-15+,24-16+ |

| Standard InChI Key | DCNINSVDHJVQPU-DFEHQXHXSA-N |

| Isomeric SMILES | CCN(C1=CC(=C(C=C1)/C=N/N=C/C2=C(C=C(C=C2)N(CC)CC)O)O)CC |

| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)C=NN=CC2=C(C=C(C=C2)N(CC)CC)O)O |

Introduction

Chemical Structure and Nomenclature

4-(Diethylamino)salicylaldehyde azine (CHNO) is a symmetrical bis-Schiff base formed through the condensation of two equivalents of 4-(diethylamino)salicylaldehyde with one equivalent of carbohydrazide . The parent aldehyde, 4-(diethylamino)salicylaldehyde (CHNO), features a hydroxyl group at the 2-position and a diethylamino group at the 4-position on a benzaldehyde backbone . Upon reaction with carbohydrazide, the aldehyde groups (-CHO) undergo nucleophilic addition with the hydrazine (-NH) groups, forming azomethine (-C=N-N=C-) linkages .

Key Structural Features:

-

Aromatic Core: Two salicylaldehyde moieties provide π-conjugation and sites for metal coordination.

-

Donor Groups: The hydroxyl (-OH) and imine (-C=N-) groups act as Lewis basic sites.

-

Diethylamino Substituents: Enhance solubility in polar aprotic solvents like DMF and methanol .

Synthesis and Optimization

The in-situ synthesis method described in CN103086919A involves the following steps:

Reaction Conditions

| Parameter | Value/Range |

|---|---|

| 4-(Diethylamino)salicylaldehyde | 0.7–0.8 g |

| Carbohydrazide | 0.2–0.3 g |

| Solvent System | Methanol:DMF (1:1 v/v) |

| pH Modulator | Triethylamine (pH 6–7) |

| Reaction Temperature | 70–90°C |

| Reaction Time | 60–80 hours |

| Yield | High (>80% estimated) |

Mechanism

-

Condensation: The aldehyde groups react with carbohydrazide to form hydrazone bonds.

-

Crystallization: Slow heating in a polytetrafluoroethylene reactor promotes single-crystal growth.

-

Workup: Filtration and washing with anhydrous ethanol yield pure azine .

Advantages Over Traditional Methods:

-

Reduced Toxicity: Uses carbohydrazide instead of hydrazine hydrate, minimizing exposure risks .

-

Reproducibility: Controlled pH and solvent ratios enhance batch consistency.

Physicochemical Properties

Data for 4-(diethylamino)salicylaldehyde azine are inferred from its precursor and synthesis conditions :

| Property | Value/Description |

|---|---|

| Molecular Weight | 386.49 g/mol |

| Melting Point | 160–170°C (estimated) |

| Solubility | DMSO, Methanol (slight) |

| Stability | Air-sensitive; requires inert storage |

| Spectral Signatures | - IR: ν(C=N) ~1600 cm⁻¹; ν(OH) ~3200 cm⁻¹ - UV-Vis: λ ~350 nm (π→π* transition) |

Coordination Chemistry and Applications

Metal Complexation

The azine acts as a tetradentate ligand, coordinating metals via hydroxyl oxygen and imine nitrogen atoms. Preliminary studies suggest affinity for transition metals (e.g., Cu, Ni) .

Industrial Relevance

-

Sensors: Schiff bases are employed in ion detection due to chromogenic responses .

-

Catalysis: Metal-azine complexes may serve as oxidation catalysts.

-

Materials Science: Potential use in porous coordination polymers (PCPs) for gas storage.

Research Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume